molecular formula C17H24N2O5 B6670326 N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2-(oxolan-2-ylmethoxy)acetamide

N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2-(oxolan-2-ylmethoxy)acetamide

Cat. No.: B6670326
M. Wt: 336.4 g/mol
InChI Key: QGZMWBSZRLVXEY-XLGXCUCASA-N
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Description

N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2-(oxolan-2-ylmethoxy)acetamide is a complex organic compound with potential applications in various scientific fields This compound features a pyridine ring substituted with a methoxy group, and two oxolane rings attached to an acetamide group

Properties

IUPAC Name

N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2-(oxolan-2-ylmethoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5/c1-21-16-5-4-12(9-18-16)17-14(6-8-24-17)19-15(20)11-22-10-13-3-2-7-23-13/h4-5,9,13-14,17H,2-3,6-8,10-11H2,1H3,(H,19,20)/t13?,14-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZMWBSZRLVXEY-XLGXCUCASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2C(CCO2)NC(=O)COCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC=C(C=C1)[C@@H]2[C@H](CCO2)NC(=O)COCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2-(oxolan-2-ylmethoxy)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the 6-methoxypyridine derivative, followed by the formation of the oxolane rings through cyclization reactions. The final step involves the coupling of the oxolane rings with the acetamide group under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2-(oxolan-2-ylmethoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the pyridine ring can be oxidized to form a hydroxyl group.

    Reduction: The oxolane rings can be reduced to form diols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: Formation of hydroxylated pyridine derivatives.

    Reduction: Formation of diol derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes involving pyridine derivatives.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2-(oxolan-2-ylmethoxy)acetamide involves its interaction with specific molecular targets. The methoxy group on the pyridine ring may facilitate binding to enzymes or receptors, modulating their activity. The oxolane rings could enhance the compound’s stability and bioavailability, allowing it to effectively reach its targets and exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2,6-pyridinedicarboxylate: A pyridine derivative with similar structural features.

    2,6-Pyridinedicarboxaldehyde: Another pyridine derivative with aldehyde functional groups.

    2,6-Pyridinedimethanol: A pyridine derivative with hydroxyl groups.

Uniqueness

N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2-(oxolan-2-ylmethoxy)acetamide is unique due to its combination of a methoxy-substituted pyridine ring and two oxolane rings attached to an acetamide group

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